

ATTO 550 and ATTO 610 FRET Pair: A Comparative Guide

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Compound of Interest

Compound Name: ATTO 610

Cat. No.: B12058148

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This guide provides a comprehensive comparison of the Förster Resonance Energy Transfer (FRET) pair consisting of ATTO 550 as the donor and **ATTO 610** as the acceptor. Below, we present key performance data, detailed experimental protocols for FRET efficiency determination, and a visual representation of the FRET mechanism to aid in experimental design and data interpretation.

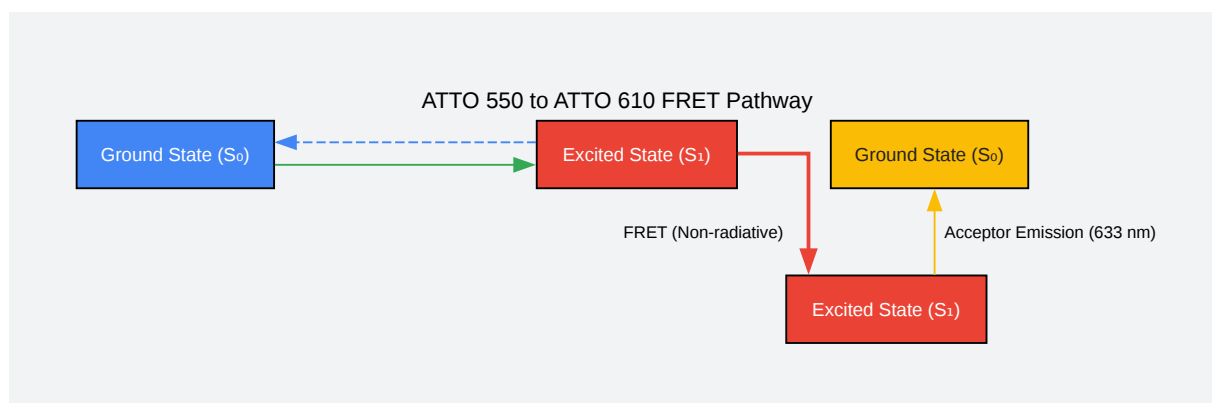
Performance Characteristics

The efficiency of FRET is critically dependent on the spectral properties of the donor and acceptor dyes, including their spectral overlap, quantum yield of the donor, and the extinction coefficient of the acceptor. The Förster radius (R_0) is the distance at which FRET efficiency is 50% and is a key parameter for a given FRET pair.

Parameter	ATTO 550 (Donor)	ATTO 610 (Acceptor)	Reference
Excitation Maximum (λ_{ex})	554 nm	616 nm	[1][2][3]
Emission Maximum (λ_{em})	576 nm	633 nm	[1][2][3]
Molar Extinction Coefficient (ϵ)	120,000 M ⁻¹ cm ⁻¹	150,000 M ⁻¹ cm ⁻¹	[1][2]
Fluorescence Quantum Yield (Φ)	0.80	0.70	[1][2]
Fluorescence Lifetime (τ)	3.6 ns	3.2 ns	[1][2]
Förster Radius (R_0) for the Pair	{6.1 nm (61 Å)}		

FRET Signaling Pathway

The following diagram illustrates the mechanism of Förster Resonance Energy Transfer between the donor dye, ATTO 550, and the acceptor dye, **ATTO 610**.



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Caption: FRET from ATTO 550 (donor) to **ATTO 610** (acceptor).

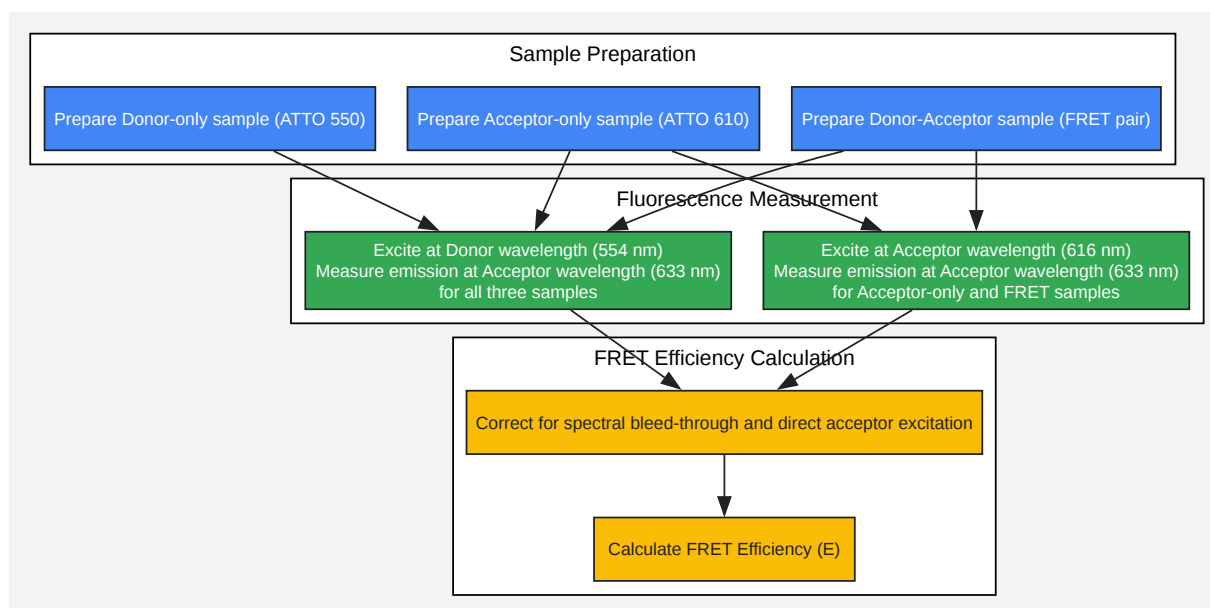
Experimental Protocols for Determining FRET Efficiency

While specific experimental data for the FRET efficiency of the ATTO 550-**ATTO 610** pair is not readily available in the searched literature, researchers can determine this value empirically. The two most common methods for measuring FRET efficiency in solution or in live cells are steady-state sensitized emission and acceptor photobleaching.

Sensitized Emission Method

This method involves measuring the fluorescence intensity of the acceptor due to FRET.

a. Experimental Workflow:



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Caption: Workflow for sensitized emission FRET measurement.

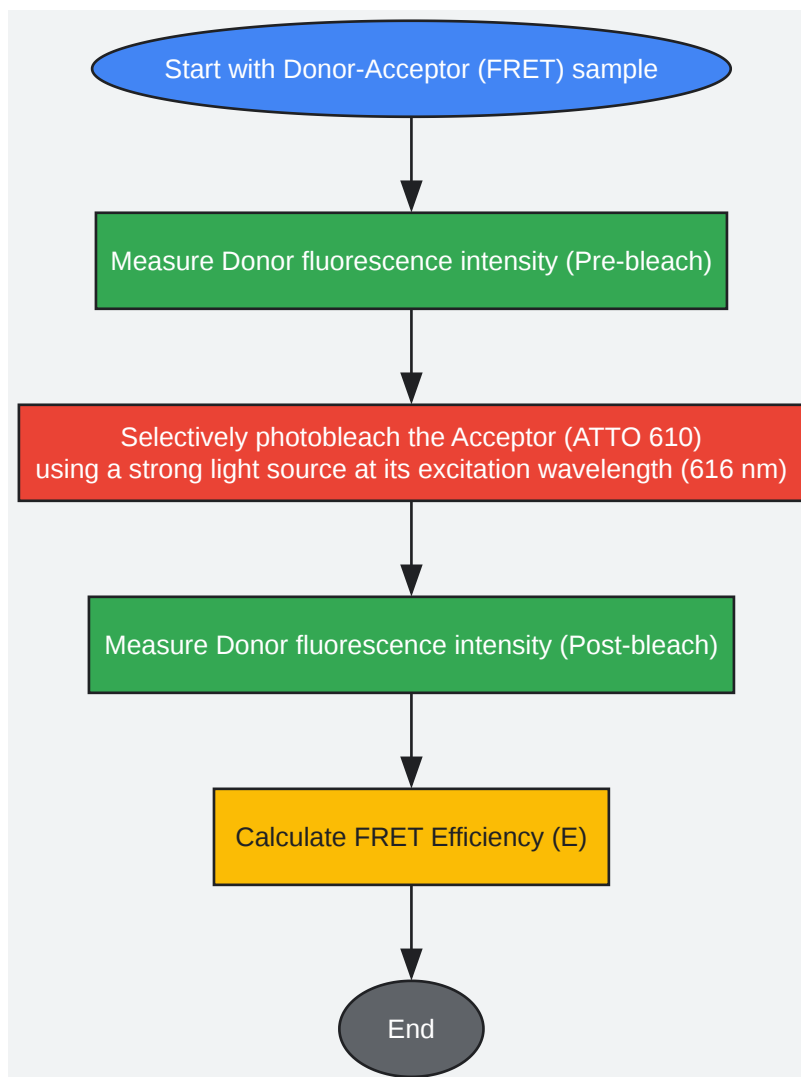
b. Detailed Protocol:

- Sample Preparation:
 - Prepare three samples: a "Donor-only" sample containing the molecule labeled only with ATTO 550, an "Acceptor-only" sample with the molecule labeled only with **ATTO 610**, and a "FRET" sample containing the molecule labeled with both ATTO 550 and **ATTO 610**.
 - Ensure the concentration and buffer conditions are identical for all samples.
- Spectrofluorometer Setup:
 - Set the excitation wavelength to the donor's maximum (554 nm).
 - Set the emission wavelength to the acceptor's maximum (633 nm).
- Measurements:
 - Measure the fluorescence intensity of all three samples under donor excitation. This will give you the intensity of the FRET sample (I_{FRET}), the bleed-through of the donor-only sample (I_{D}), and the direct excitation of the acceptor-only sample (I_{A}).
 - To correct for differences in concentration, measure the fluorescence of the Acceptor-only and FRET samples with excitation at the acceptor's maximum (616 nm) and emission at 633 nm.
- Calculation of FRET Efficiency (E):
 - The FRET efficiency can be calculated using various established formulas that account for spectral bleed-through and direct acceptor excitation. A simplified approach is to calculate the sensitized emission (SE) and then the FRET efficiency.
 - $SE = I_{\text{FRET}} - (I_{\text{D_bleedthrough}}) - (I_{\text{A_direct_excitation}})$
 - $E = SE / (SE + I_{\text{D_quenched}})$ where $I_{\text{D_quenched}}$ is the quenched donor fluorescence in the FRET sample.

Acceptor Photobleaching Method

This method is based on the principle that FRET quenches the donor's fluorescence. By photobleaching the acceptor, this quenching is reversed, leading to an increase in the donor's fluorescence.

a. Experimental Workflow:



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Caption: Workflow for acceptor photobleaching FRET measurement.

b. Detailed Protocol:

- Sample Preparation:
 - Prepare a sample containing the molecule labeled with both ATTO 550 and **ATTO 610**.
- Microscope Setup:
 - Use a confocal microscope equipped with lasers for exciting both ATTO 550 (e.g., 561 nm laser) and **ATTO 610** (e.g., 633 nm laser).
- Pre-Bleach Imaging:
 - Acquire an image of the sample by exciting the donor (ATTO 550) and measuring its emission. This gives the pre-bleach donor intensity (I_{D_pre}).
- Acceptor Photobleaching:
 - In a defined region of interest (ROI), repeatedly scan with a high-intensity laser at the acceptor's excitation wavelength (e.g., 633 nm) until the acceptor's fluorescence is significantly reduced or eliminated.
- Post-Bleach Imaging:
 - Acquire another image of the same field of view by exciting the donor (ATTO 550) and measuring its emission. This gives the post-bleach donor intensity (I_{D_post}).
- Calculation of FRET Efficiency (E):
 - The FRET efficiency is calculated from the increase in donor fluorescence after acceptor photobleaching:
 - $E = 1 - (I_{D_pre} / I_{D_post})$

Alternative FRET Pairs

For applications requiring different spectral properties or Förster radii, several alternative FRET pairs can be considered. The choice of an alternative will depend on the specific experimental requirements, such as the available excitation sources and the expected distance between the donor and acceptor.

Donor	Acceptor	R_0 (nm)	Notes
ATTO 488	ATTO 594	6.4	Good spectral separation.
ATTO 532	ATTO 590	6.3	Suitable for 532 nm laser excitation.
ATTO 565	ATTO 647N	6.5	Commonly used pair with a red-shifted acceptor.
Cy3	Cy5	5.4	A classic and widely used FRET pair.

This guide provides a foundational understanding of the ATTO 550 and **ATTO 610** FRET pair. For optimal results, it is recommended to empirically determine the FRET efficiency under your specific experimental conditions.

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